
3-Bromobenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzoyl fluoride is an organic compound with the molecular formula C7H4BrFO. It is a pale yellow to off-white solid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, which makes it a valuable building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then treated with hydrogen fluoride to yield this compound . The reaction conditions typically require anhydrous solvents and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated equipment to handle the hazardous reagents and conditions. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromobenzoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Electrophilic Aromatic Substitution: The bromine atom can participate in reactions such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products such as 3-bromobenzyl alcohol or 3-bromobenzylamine.
Electrophilic Aromatic Substitution: Products like 3-bromo-4-nitrobenzoyl fluoride.
Reduction: 3-Bromobenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Bromobenzoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-bromobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate that can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzoyl chloride: Similar in structure but with a chlorine atom instead of fluorine.
3-Bromo-4-fluorobenzoyl chloride: Contains an additional fluorine atom on the benzene ring.
3-Bromobenzyl alcohol: The reduced form of 3-bromobenzoyl fluoride.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules and materials.
Propiedades
Número CAS |
77976-06-8 |
|---|---|
Fórmula molecular |
C7H4BrFO |
Peso molecular |
203.01 g/mol |
Nombre IUPAC |
3-bromobenzoyl fluoride |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |
Clave InChI |
FFDSPQWWSDIQFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


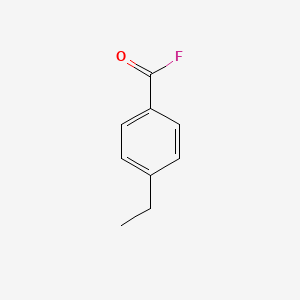
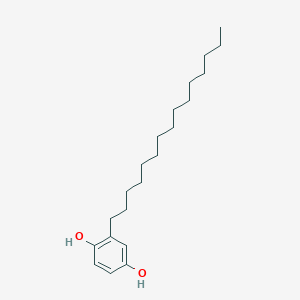
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
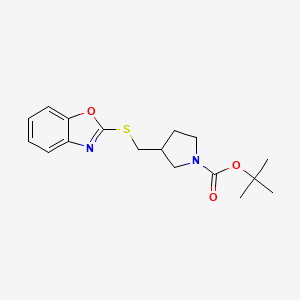
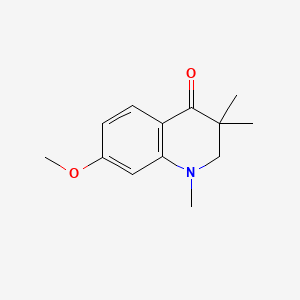


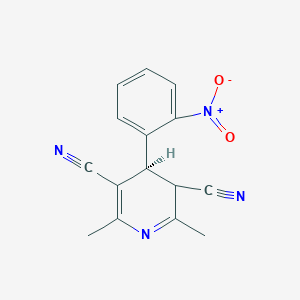



![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
